5-Nitrothiophen-3-amine;hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

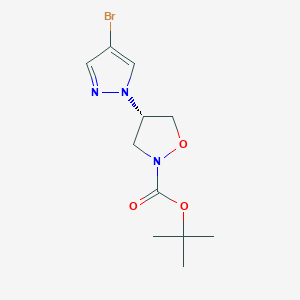

5-Nitrothiophen-3-amine hydrochloride is a chemical compound with the CAS Number: 2503203-66-3 . It has a molecular weight of 180.61 . It is a powder in physical form .

Synthesis Analysis

Thiophene-based analogs, including 5-Nitrothiophen-3-amine hydrochloride, have been the subject of extensive research due to their potential as biologically active compounds . The synthesis of thiophene derivatives often involves heterocyclization of various substrates .Molecular Structure Analysis

The IUPAC name for this compound is 5-nitrothiophen-3-amine hydrochloride . Its InChI code is 1S/C4H4N2O2S.ClH/c5-3-1-4(6(7)8)9-2-3;/h1-2H,5H2;1H .Physical and Chemical Properties Analysis

5-Nitrothiophen-3-amine hydrochloride is a powder in physical form . It has a molecular weight of 180.61 . The compound is stored at a temperature of 4 degrees Celsius .科学的研究の応用

Nonlinear Optical Applications

Muller et al. (2000) explored the efficiency of secondary amines reacting with 2-ethynyl-5-nitrothiophene to yield beta-amino vinyl nitrothiophenes. These compounds are identified as a novel class of push-pull chromophores displaying high static first hyperpolarizabilities, indicative of their potential in nonlinear optical (NLO) applications due to their significant solvochromic properties and relatively short dipole axes Muller et al., 2000.

Nitroreduction and Carcinogenicity Studies

Research on the nitroreduction of carcinogenic 5-nitrothiophenes by rat tissues has provided insights into their metabolic pathways. Wang et al. (1975) described a photometric method for determining 5-nitro- and 5-aminothiophenes, highlighting the role of rat liver cytosol, microsomes, and xanthine oxidase in catalyzing nitroreduction. This study suggested the liver and small intestine as primary organs for 5-nitrothiophene metabolism, with implications for understanding the enzymatic processes involved in their transformation Wang et al., 1975.

Radiosensitization and Cytotoxicity

Threadgill et al. (1991) synthesized a series of 2- and 3-nitrothiophene-5-carboxamides to evaluate their potential as radiosensitizers and bioreductively activated cytotoxins. This research indicates the utility of nitrothiophene derivatives in cancer therapy, particularly in sensitizing hypoxic mammalian cells to radiation and selectively targeting cancer cells under specific conditions Threadgill et al., 1991.

Molecular Electronics

A study by Chen et al. (1999) utilized a molecule containing a nitroamine redox center for its application in molecular electronics. The research demonstrated negative differential resistance and a significant on-off peak-to-valley ratio in current-voltage measurements, showcasing the potential of 5-nitrothiophen-3-amine derivatives in developing advanced electronic devices Chen et al., 1999.

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

将来の方向性

特性

IUPAC Name |

5-nitrothiophen-3-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2O2S.ClH/c5-3-1-4(6(7)8)9-2-3;/h1-2H,5H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGMOZIVHDTXMDV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC=C1N)[N+](=O)[O-].Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-chloro-4-fluorophenyl)-2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2733157.png)

![4-[[(E)-2-(4-Chlorophenyl)ethenyl]sulfonylamino]-3-methylsulfanylbenzoic acid](/img/structure/B2733158.png)

![Sodium;3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-sulfinate](/img/structure/B2733159.png)

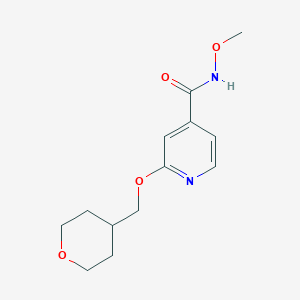

![3-(9-(4-Fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)-1-morpholinopropan-1-one](/img/structure/B2733160.png)

![Methyl 2-{[4,5-bis(acetyloxy)-6-[(acetyloxy)methyl]-3-acetamidooxan-2-yl]oxy}benzoate](/img/structure/B2733163.png)

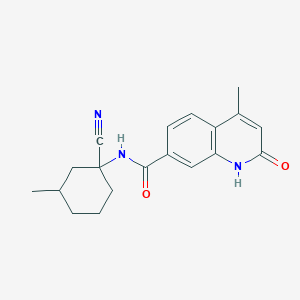

![N-cyclohexyl-2-((6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2733164.png)

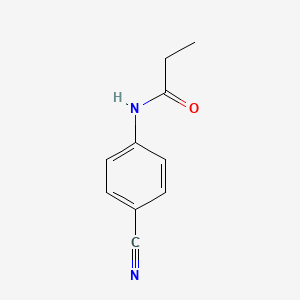

![N-[2-(2-chlorophenoxy)ethyl]-2-methylbenzamide](/img/structure/B2733167.png)